molecular formula C12H17NO2 B1639186 Ethyl 3-(methylamino)-3-phenylpropanoate

Ethyl 3-(methylamino)-3-phenylpropanoate

Cat. No.: B1639186
M. Wt: 207.27 g/mol
InChI Key: DBMDBUGTXCKNCV-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)-3-phenylpropanoate is an ester derivative featuring a phenyl group, a methylamino substituent, and an ethyl ester moiety. Its structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key structural motifs include:

  • Phenyl ring: Influences lipophilicity and π-π interactions.
  • Methylamino group: Enhances hydrogen-bonding capacity and basicity.
  • Ethyl ester: Improves solubility in organic solvents and metabolic stability .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 3-(methylamino)-3-phenylpropanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)9-11(13-2)10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3

InChI Key

DBMDBUGTXCKNCV-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C1=CC=CC=C1)NC

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Amino Substitutions

a. Ethyl 3-((3-fluoro-4-methylphenyl)amino)-3-phenylpropanoate
  • Structure: The amino group is substituted with a 3-fluoro-4-methylphenyl ring.
  • Synthesis : Prepared via General Procedure A with 61% yield .
  • Higher yield compared to naphthyl-substituted analogs (e.g., 38% for ethyl 3-(naphthalen-1-ylamino)-3-phenylpropanoate), suggesting smaller substituents favor synthesis efficiency .
b. Ethyl 3-(naphthalen-1-ylamino)-3-phenylpropanoate
  • Structure: Features a bulky naphthyl group on the amino nitrogen.
  • Synthesis : 38% yield via General Procedure A .
  • Key Differences :
    • Lower yield due to steric hindrance from the naphthyl group, complicating nucleophilic substitution or coupling reactions.
    • Increased aromaticity may enhance binding to hydrophobic targets in medicinal applications.

Aliphatic Amino Substitutions

a. Ethyl 3-(allylamino)-3-oxo-2-phenylpropanoate
  • Structure: Contains an allylamino group and a ketone at the β-position.
  • Synthesis : 46% yield via multicomponent reactions .
  • Allyl group enables further functionalization (e.g., cyclization or oxidation).
b. Ethyl 3-((2-methylallyl)amino)-3-phenylpropanoate
  • Structure : Includes a hydroxyl group at C2 and a 2-methylallyl substituent.
  • Synthesis : 55% yield with stereochemical complexity (rac. (2S,3S) configuration) .
  • Stereochemistry impacts pharmacological activity and metabolic pathways.

Halogenated Derivatives

a. Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride
  • Structure : Fluorine atom on the phenyl ring; hydrochloride salt form.
  • Properties : Enhanced solubility in polar solvents due to ionic character .
  • Key Differences :
    • Fluorine’s electronegativity alters electronic distribution, affecting binding affinity in drug-receptor interactions.
    • Salt formation improves stability and bioavailability compared to free-base analogs.

Pharmaceutical Precursors

a. Ethyl 3-(pyridin-2-ylamino)propanoate
  • Role : Intermediate in dabigatran etexilate synthesis (oral anticoagulant) .
  • Key Differences :
    • Pyridinyl substituent introduces nitrogen heterocycle, enhancing coordination with metal catalysts or biological targets.
    • Overall yield of 33.75% in the drug synthesis highlights the efficiency of such intermediates.

Research Findings and Implications

  • Synthetic Efficiency : Bulky substituents (e.g., naphthyl) reduce yields, while electron-withdrawing groups (e.g., fluorine) may stabilize intermediates .
  • Biological Relevance : Oxo and hydroxyl groups enhance hydrogen-bonding capacity, critical for enzyme inhibition or receptor binding .
  • Pharmaceutical Utility: Pyridinyl and aromatic amino derivatives serve as key intermediates in drug synthesis, emphasizing their versatility .

Preparation Methods

Lipase-Catalyzed Transesterification

The enzymatic resolution of racemic ethyl 3-hydroxy-3-phenylpropionate via lipases serves as a foundational method for generating chiral intermediates. For instance, Novozyme 435 and lipase PS-C catalyze transesterification with acylating agents such as vinyl propionate, achieving 52.1% conversion and 98.7% enantiomeric excess for the (R)-ester. This method is critical for synthesizing optically pure precursors that may undergo subsequent amination to yield ethyl 3-(methylamino)-3-phenylpropanoate.

Table 1: Lipase Performance in Transesterification

Lipase Acylating Agent Reaction Time (hr) Conversion (%) ee (S)-Alcohol ee (R)-Ester
Lipase PS-C Vinyl acetate 20 50.2 96.1 93.5
Lipase PS-D Butyric anhydride 20 50.9 100 100
Novozyme 435 Vinyl propionate 160 52.1 99.9 98.7

Organic solvents like isopropylether and t-butylmethylether enhance enantioselectivity, while immobilized lipases enable catalyst reuse, improving cost-efficiency.

Chemical Amination Strategies

Sodium Hydride-Mediated Amidation

Ambeed’s protocol for ethyl 3-(methylamino)-3-oxopropanoate demonstrates the efficacy of sodium hydride in isopropanol for amide bond formation. Adapting this method, ethyl 3-oxo-3-phenylpropanoate reacts with methylamine under similar conditions, followed by reduction to afford the propanoate.

Table 2: Reaction Conditions for Amidation

Starting Material Reagent Solvent Time (hr) Yield (%)
2-Carboethoxy-N-methylacetamide Sodium hydride Isopropanol 5 82
Ethyl 3-oxo-3-phenylpropanoate Methylamine Ethanol 24 68 (hypothetical)

Hypothetical data inferred from analogous reactions.

Esterification and Acyl Transfer

Direct Esterification of Carboxylic Acids

This compound may be synthesized via acid-catalyzed esterification of 3-(methylamino)-3-phenylpropanoic acid. While the sources lack direct examples, the esterification of ethyl 3-hydroxy-3-phenylpropionate with acylating agents like acetic anhydride (46.7% conversion) validates this approach.

Acylating Agent Optimization

Vinyl acetate and propionate exhibit superior reactivity as acyl donors due to their irreversible transesterification kinetics. For example, lipase PS-C with vinyl propionate achieves 55.1% conversion and 95.4% enantiomeric excess for the (R)-ester.

Table 3: Acylating Agent Performance

Acylating Agent Lipase Conversion (%) ee (S)-Alcohol ee (R)-Ester
Vinyl acetate PS-C 50.2 96.1 93.5
Vinyl propionate PS-C 55.1 96.3 95.4
Butyric anhydride PS-D 50.9 100 100

Solvent and Temperature Effects

Solvent Selection

Polar aprotic solvents like tetrahydrofuran enhance reaction rates but may compromise enantioselectivity. For instance, tetrahydrofuran achieves 61.3% conversion but only 81.3% ee for the (R)-ester, whereas methylene chloride under identical conditions yields 86.6% ee.

Table 4: Solvent Impact on Enzymatic Resolution

Solvent Conversion (%) ee (S)-Alcohol ee (R)-Ester
Tetrahydrofuran 61.3 100 81.3
Methylene chloride 61.3 100 86.6
t-Butylmethylether 55.6 100 97.8

Temperature Control

Elevated temperatures (45°C) accelerate lipase activity but risk denaturation. Example 1 demonstrates 55.6% conversion at 45°C, whereas room-temperature amidation (Example 26) preserves reagent stability.

Industrial-Scale Considerations

Catalyst Reusability

Lipases such as Novozyme 435 retain activity over multiple cycles, reducing production costs. In contrast, sodium hydride necessitates single-use applications, limiting scalability.

Environmental Impact

Solvent-free systems (e.g., acylating agent as both reagent and solvent) minimize waste. Example 14 achieves 55.1% conversion without organic solvents, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(methylamino)-3-phenylpropanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or diazo precursor strategies. For example, donor/donor diazo precursors under visible-light-promoted, metal-free conditions yield analogous ethyl 3-amino-3-phenylpropanoate derivatives (e.g., 61% yield via column chromatography) . Key steps include:

  • Amine introduction : Reacting ethyl 3-bromo-3-phenylpropanoate with methylamine under controlled pH and temperature.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Optimization : Adjusting solvent polarity, light intensity (for photochemical steps), and stoichiometry to enhance yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identifies methylamino (-NCH3), phenyl, and ester groups. For example, the methylamino proton appears as a singlet near δ 2.5–3.0 ppm, while ester carbonyl carbons resonate at ~170 ppm in 13C NMR .
  • HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm mass accuracy .
  • IR Spectroscopy : Detects ester C=O (~1740 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. How can researchers ensure purity during synthesis, and what are common contaminants?

  • Methodology :

  • Purification : Column chromatography is standard, but preparative HPLC may resolve closely eluting impurities (e.g., unreacted starting materials or diastereomers) .
  • Common contaminants : Residual solvents (e.g., DCM, THF), byproducts from incomplete substitution (e.g., ethyl 3-bromo-3-phenylpropanoate), or oxidized amines.
  • Quality control : Use TLC (Rf comparison) and melting point analysis to validate purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in further functionalization?

  • Methodology :

  • Steric hindrance : The methylamino group at C3 restricts nucleophilic attack at the β-position. Computational modeling (DFT) can predict reactive sites .
  • Electronic effects : Electron-rich phenyl groups stabilize intermediates during sulfonylation or acylation. For example, sulfonamide derivatives (e.g., ethyl 3-sulfonylamino analogs) require electrophilic reagents under anhydrous conditions .
  • Case study : Analogous compounds show reduced yields in SN2 reactions due to bulky substituents, favoring elimination pathways .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-response analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Structural analogs : Compare activity of methylamino vs. dimethylamino or phenyl vs. fluorophenyl derivatives to isolate pharmacophores .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., fluorescence polarization) or receptor binding assays (radioligand displacement) to validate target engagement .

Q. How can reaction kinetics for this compound be studied under varying catalytic conditions?

  • Methodology :

  • In situ monitoring : UV-Vis or NMR spectroscopy tracks real-time concentration changes (e.g., ester hydrolysis rates under acidic/basic conditions) .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) to accelerate aminolysis or cyclization .
  • Activation energy calculation : Use Arrhenius plots from kinetic data at 25°C–80°C to determine rate-limiting steps .

Q. What computational tools predict the metabolic stability of this compound in drug discovery?

  • Methodology :

  • ADMET modeling : Software like Schrödinger’s QikProp estimates metabolic clearance, CYP450 interactions, and LogP (e.g., predicted LogP ~2.1 for ethyl ester derivatives) .
  • Docking simulations : AutoDock Vina models binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
  • In vitro validation : Microsomal stability assays (human/rat liver microsomes) confirm computational predictions .

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